

Guanylurea Phosphate: A Promising Slow-Release Nitrogen Source for Agriculture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Guanylurea phosphate*

Cat. No.: B3028872

[Get Quote](#)

Application Notes and Protocols for Researchers and Agricultural Scientists

Introduction

Guanylurea phosphate (GUP) is emerging as a compound of interest in agricultural science, primarily for its potential application as a slow-release fertilizer. Possessing both nitrogen and phosphorus, GUP offers a dual-nutrient supply that can be gradually released into the soil. This characteristic positions it as a potentially more efficient and environmentally benign alternative to highly soluble conventional fertilizers. The slow-release mechanism is attributed to its gradual hydrolysis and enzymatic degradation by soil microorganisms, which minimizes nutrient losses through leaching and volatilization.^{[1][2][3]} This document provides detailed application notes and experimental protocols for researchers and agricultural scientists interested in evaluating the efficacy of **guanylurea phosphate** as a nitrogen and phosphorus source in various cropping systems.

Chemical Properties and Synthesis

Guanylurea phosphate is synthesized through the reaction of dicyandiamide with phosphoric acid.^{[1][4]} This process yields a product with a high content of both nitrogen and phosphorus, making it a concentrated nutrient source.

Mechanism of Action in Soil

The efficacy of **guanylurea phosphate** as a slow-release fertilizer is rooted in its controlled breakdown in the soil environment. This process is primarily mediated by soil microbes.^[1] Specifically, bacteria such as *Pseudomonas mendocina* have been identified to produce the enzyme guanylurea hydrolase.^[1] This enzyme catalyzes the initial step in the degradation of guanylurea, breaking it down into ammonia and guanidine. The resulting guanidine is further metabolized through a series of enzymatic reactions, ultimately releasing all nitrogen atoms in the form of plant-available ammonia.^[1] This gradual release of nitrogen is synchronized with the nutrient uptake pattern of many crops, potentially leading to improved nitrogen use efficiency.^[5]

Data from Slow-Release Fertilizer Trials

While specific field trial data for **guanylurea phosphate** is limited in publicly available literature, data from studies on other slow-release nitrogen and phosphorus fertilizers can provide a benchmark for the expected performance of GUP. The following tables summarize representative data from studies on controlled-release urea (CRU) and other slow-release fertilizers, illustrating the types of quantitative data that should be collected in GUP field trials.

Table 1: Effect of Controlled-Release Urea (CRU) on Maize Yield and Nitrogen Use Efficiency under Varying Water Conditions^[6]

Water Treatment	Nitrogen Rate (kg N/ha)	Grain Yield (t/ha)	Nitrogen Use Efficiency (%)
Severe Stress (W1)	0 (N0)	5.8	-
105 (N1)	7.2	13.3	
210 (N2)	7.5	8.1	
315 (N3)	7.6	5.7	
Mild Stress (W2)	0 (N0)	7.9	-
105 (N1)	9.1	11.4	
210 (N2)	9.8	9.0	
315 (N3)	11.0	9.8	
Adequate Water (W3)	0 (N0)	9.2	-
105 (N1)	10.5	12.4	
210 (N2)	11.5	11.0	
315 (N3)	11.8	8.3	

Table 2: Comparative Effect of Urea and Slow-Release Nitrogen Fertilizers on Rainfed Maize Yield[7]

Fertilizer Type	N Application Rate (kg/ha)	Grain Yield (kg/ha) - 2019	Grain Yield (kg/ha) - 2020
Urea (U)	90	6589.34	5897.45
120	6987.56	6345.67	
180	7456.89	6879.12	
240	7968.36	7234.56	
Slow-Release N (S)	90	6897.45	6123.45
120	7234.56	6578.90	
180	7689.12	7012.34	
240	8123.45	7456.78	
Blend (SU)	90	6998.12	6234.56
120	7345.67	6689.12	
180	7789.23	7123.45	
240	8234.56	7567.89	

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **guanylurea phosphate** as a nitrogen source in agriculture.

Protocol 1: Determination of Nitrogen Release Rate in Soil

Objective: To quantify the rate of nitrogen release from **guanylurea phosphate** in a controlled soil environment.

Materials:

- **Guanylurea phosphate** granules

- Standard fertilizer (e.g., urea)
- Control (no fertilizer)
- Incubation containers
- Sieved soil with known properties (pH, organic matter, texture)
- Deionized water
- Potassium chloride (KCl) solution (2M)
- Analytical equipment for ammonium and nitrate determination (e.g., colorimeter, ion chromatograph)

Methodology:

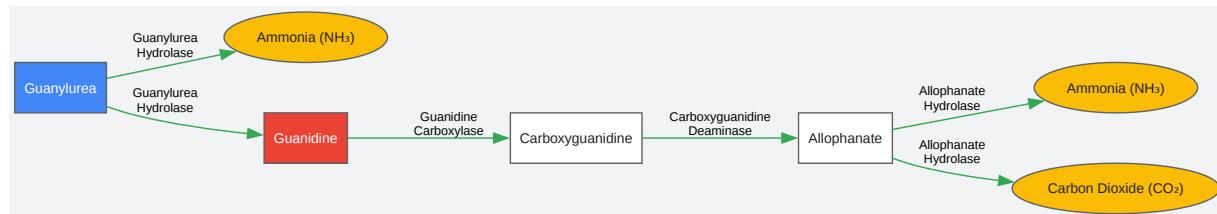
- Sample Preparation: Mix a known amount of **guanylurea phosphate** (or standard fertilizer) with a specific weight of soil in each incubation container. A control group with only soil should also be prepared.
- Incubation: Adjust the moisture content of the soil to a predetermined level (e.g., 60% of water-holding capacity) and incubate the containers at a constant temperature (e.g., 25°C).
- Sampling: At regular intervals (e.g., 0, 7, 14, 28, 56, and 84 days), collect soil samples from each container.
- Extraction: Extract the soil samples with 2M KCl solution to remove exchangeable ammonium and nitrate.
- Analysis: Analyze the extracts for ammonium and nitrate concentrations using standard analytical methods.
- Calculation: Calculate the cumulative amount of nitrogen released over time, expressed as a percentage of the total nitrogen applied.

Protocol 2: Field Trial for Crop Yield and Nitrogen Uptake Assessment

Objective: To evaluate the effect of **guanylurea phosphate** on crop yield and nitrogen uptake efficiency in a field setting.

Materials:

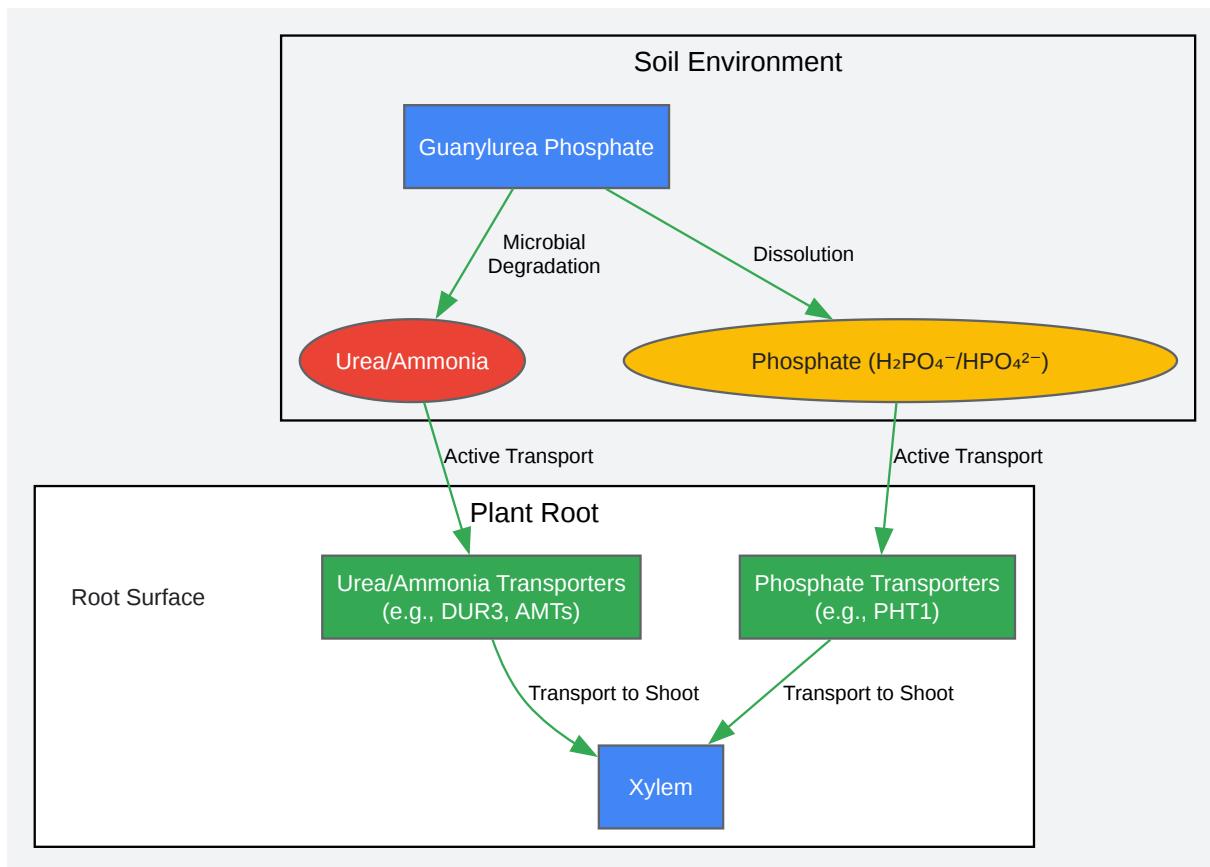
- **Guanylurea phosphate**
- Conventional nitrogen and phosphorus fertilizers (e.g., urea, triple superphosphate)
- Control (no nitrogen and phosphorus fertilizer)
- Test crop seeds (e.g., maize, wheat)
- Standard field trial equipment (planter, harvester, etc.)
- Plant and soil sampling equipment
- Laboratory for plant and soil analysis


Methodology:

- Experimental Design: Establish a randomized complete block design with multiple replications for each treatment. Treatments should include different application rates of **guanylurea phosphate**, a standard fertilizer treatment, and a zero-fertilizer control.
- Fertilizer Application: Apply the fertilizers at the recommended rates and timing for the chosen crop.
- Crop Management: Follow standard agronomic practices for the cultivation of the test crop.
- Data Collection:
 - Plant Growth Parameters: Measure plant height, leaf area index, and biomass at different growth stages.

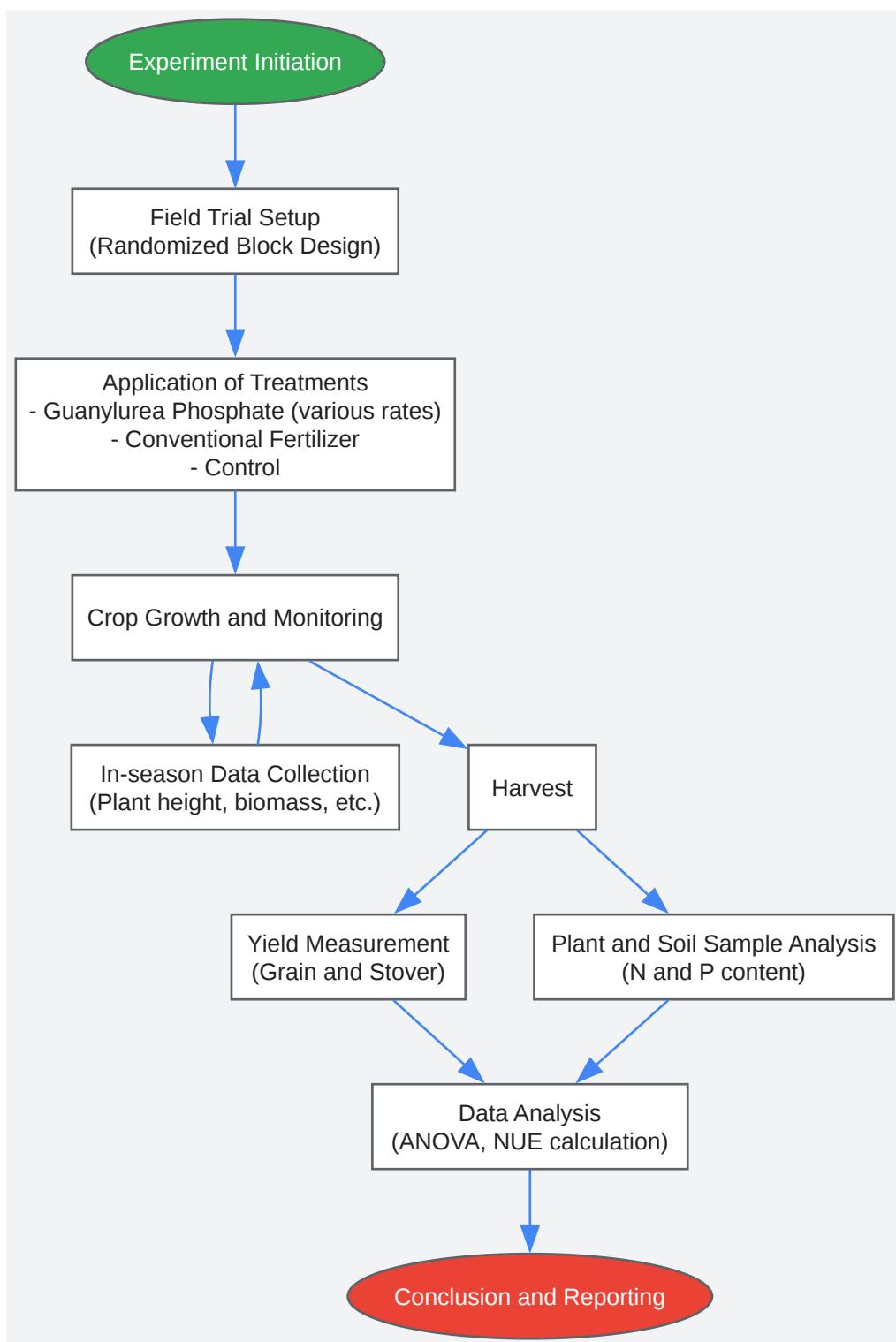
- Crop Yield: At maturity, harvest the crop from each plot and determine the grain yield and total biomass.
- Nitrogen Uptake: Collect plant samples (grain and stover) at harvest, dry them, and analyze for total nitrogen content. Calculate the total nitrogen uptake by the crop.
- Soil Analysis: Collect soil samples before and after the experiment to analyze for changes in soil properties such as pH, organic matter, and available nitrogen and phosphorus.
- Nitrogen Use Efficiency Calculation: Calculate various nitrogen use efficiency indices, such as:
 - Agronomic Efficiency (AE): $(\text{Grain yield in fertilized plot} - \text{Grain yield in control plot}) / \text{Amount of N applied}$
 - Apparent Recovery Efficiency (ARE): $(\text{N uptake in fertilized plot} - \text{N uptake in control plot}) / \text{Amount of N applied}$

Visualizations


Microbial Degradation of Guanylurea in Soil

[Click to download full resolution via product page](#)

Caption: Microbial degradation pathway of guanylurea in soil.


Conceptual Plant Root Uptake of Guanylurea Phosphate Derived Nutrients

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of nutrient uptake by plant roots.

Experimental Workflow for Evaluating Guanylurea Phosphate

[Click to download full resolution via product page](#)

Caption: Workflow for a field experiment evaluating GUP.

Conclusion

Guanylurea phosphate shows considerable promise as a slow-release nitrogen and phosphorus fertilizer for sustainable agriculture. Its mechanism of action, involving microbial degradation, suggests a pathway for more efficient nutrient delivery to crops. However, rigorous field evaluation is necessary to quantify its agronomic benefits and to determine optimal application strategies for different crops and soil types. The protocols and data presentation formats outlined in this document provide a framework for conducting such research, which will be crucial for validating the potential of **guanylurea phosphate** in modern agricultural systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrogen release rates from slow- and controlled-release fertilizers influenced by placement and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. algreatlakes.com [algreatlakes.com]
- 3. fertilizer.org [fertilizer.org]
- 4. Root uptake systems | Research Starters | EBSCO Research [ebsco.com]
- 5. chesci.com [chesci.com]
- 6. Impact of controlled release urea on maize yield and nitrogen use efficiency under different water conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Guanylurea Phosphate: A Promising Slow-Release Nitrogen Source for Agriculture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028872#application-of-guanylurea-phosphate-in-agriculture-as-a-nitrogen-source>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com